(1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2,5-dimethoxy-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid.
Substitution with the 2,5-Dimethoxy-4-methylphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with the desired phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, or other reduced forms of the compound.
Substitution: Various substituted phenyl derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features could be exploited in the design of new drugs targeting specific pathways or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the phenyl group can interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(2,5-Dimethoxy-4-ethylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the 2,5-dimethoxy and 4-methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-7-4-12(17-3)9(6-11(7)16-2)8-5-10(8)13(14)15/h4,6,8,10H,5H2,1-3H3,(H,14,15)/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFWTMSAKRISTM-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2CC2C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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